molecular formula C15H14O2 B8651530 [1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)- CAS No. 97344-30-4

[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-

Cat. No.: B8651530
CAS No.: 97344-30-4
M. Wt: 226.27 g/mol
InChI Key: YEVKAVZXLAYGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a prop-2-en-1-yloxy group attached to one of the phenyl rings and a hydroxyl group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybiphenyl with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol .

Chemical Reactions Analysis

Types of Reactions

4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), saturated biphenyl derivatives (reduction), and various substituted biphenyl derivatives (substitution) .

Scientific Research Applications

4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory and immune responses. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(Prop-2-en-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific structural arrangement and the presence of both a prop-2-en-1-yloxy group and a hydroxyl group on the biphenyl core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

97344-30-4

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(4-prop-2-enoxyphenyl)phenol

InChI

InChI=1S/C15H14O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10,16H,1,11H2

InChI Key

YEVKAVZXLAYGPZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L, three-necked, round bottom flask 4,4'-biphenol (40 g, 215 mmol) and potassium hydroxide (24 g, 430 mmol) were dissolved in 600 mL of absolute ethanol. The solution was warmed and allyl bromide (26 g, 215 mmol) was added. The reaction mixture was heated to reflux overnight, after which additional allyl bromide (13 g, 157 mmol) was added. The reaction mixture was refluxed for an additional 24 hours. The reaction mixture was cooled to room temperature and the solids were filtered. The filtrate was poured into distilled water (4 L) and then acidified with concentrated aqueous HCl. The solid product was filtered off and washed with a large amount of water and then dried. The product was purified by repeated recrystallization from ethanol. Product characterization included: m.p. 168°-170° C., 1H (200 MHz, CDCl3): 7.05 (m, 4H), 6.8 (m, 4H), 6.1 (m, 1H), 4.4 (m, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.